molecular formula C20H23N3O2S2 B4127195 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4127195
M. Wt: 401.5 g/mol
InChI Key: MIXCKRFFJVSQSO-UHFFFAOYSA-N
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Description

2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes phenyl, phenylthio, acetyl, and tetrahydro-2-furanylmethyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential and pharmacological properties.

    Industry: Utilizing its unique chemical properties for developing new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and compounds with phenylthio or tetrahydro-2-furanylmethyl groups. Examples include:

  • 2-phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
  • Phenylacetone derivatives

Uniqueness

What sets 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c24-19(22-23-20(26)21-14-16-10-7-13-25-16)18(15-8-3-1-4-9-15)27-17-11-5-2-6-12-17/h1-6,8-9,11-12,16,18H,7,10,13-14H2,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXCKRFFJVSQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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